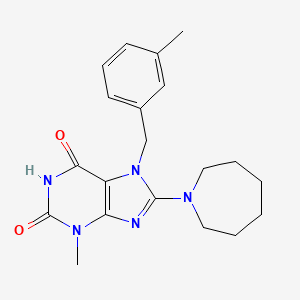
8-Azepan-1-yl-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Azepan-1-yl-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione, also known as AZD-0530, is a small molecule inhibitor of Src family kinases. Src kinases play a crucial role in the regulation of cell growth, differentiation, and survival. AZD-0530 has been extensively studied for its potential application in the treatment of cancer and other diseases.
Wirkmechanismus
8-Azepan-1-yl-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione works by inhibiting the activity of Src family kinases. Src kinases play a crucial role in the regulation of cell growth, differentiation, and survival. By inhibiting Src kinase activity, 8-Azepan-1-yl-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
8-Azepan-1-yl-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione has been shown to have a variety of biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. 8-Azepan-1-yl-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione has also been shown to reduce bone loss in animal models of osteoporosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 8-Azepan-1-yl-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that it can be difficult to synthesize and requires specialized equipment and expertise.
Zukünftige Richtungen
There are many potential future directions for the study of 8-Azepan-1-yl-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione. One area of interest is the development of new and more efficient synthesis methods. Another area of interest is the study of 8-Azepan-1-yl-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione in combination with other drugs for the treatment of cancer and other diseases. Additionally, the study of 8-Azepan-1-yl-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione in animal models of disease could provide valuable insights into its potential therapeutic applications.
Synthesemethoden
8-Azepan-1-yl-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione can be synthesized using a multi-step process involving the condensation of various chemical intermediates. The synthesis of 8-Azepan-1-yl-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
8-Azepan-1-yl-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione has been extensively studied for its potential application in the treatment of cancer. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 8-Azepan-1-yl-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione has also been studied for its potential application in the treatment of other diseases such as arthritis and osteoporosis.
Eigenschaften
IUPAC Name |
8-(azepan-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-14-8-7-9-15(12-14)13-25-16-17(23(2)20(27)22-18(16)26)21-19(25)24-10-5-3-4-6-11-24/h7-9,12H,3-6,10-11,13H2,1-2H3,(H,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSHHZNRAYXEFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCCCCC4)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Azepan-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

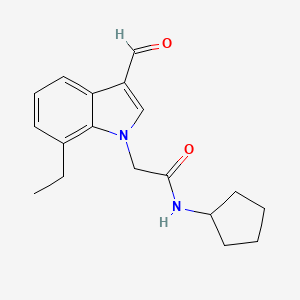
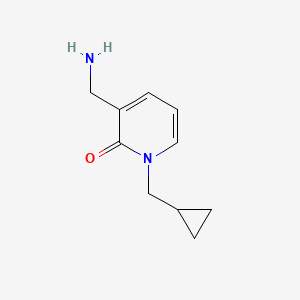
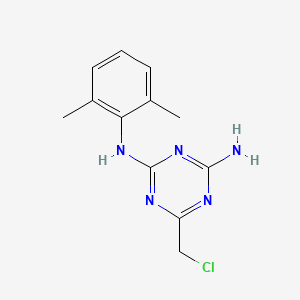
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide](/img/structure/B2509336.png)
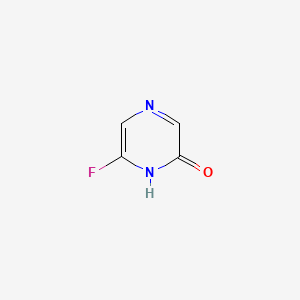
![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole](/img/structure/B2509343.png)
![4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2509344.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,4-dichlorobenzamide](/img/structure/B2509345.png)



![1,8,8-Trimethyl-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2509353.png)

![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3,3-dimethylbutanamide](/img/structure/B2509356.png)